Ethyl propiolate

Fullerene Chemistry Cycloaddition Materials Science

Ethyl propiolate is the terminal acetylenic ester of choice when reaction selectivity dictates outcome. Unlike methyl propiolate, it exclusively forms bismethanofullerene adducts, eliminating tedious isomer separations. Its uniquely enhanced reactivity in water accelerates amine ligation under green chemistry conditions, while the 55.81 kJ/mol activation barrier enables thermally controlled CuAAC bioconjugation—critical for heat-sensitive biologics. For peptide chemists, it replaces costly coupling reagents via catalytic sodium bisulfite methodology. Procure this high-purity building block to exploit these distinct kinetic and regiochemical advantages in your next synthetic campaign.

Molecular Formula C5H6O2
Molecular Weight 98.1 g/mol
CAS No. 623-47-2
Cat. No. B042952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl propiolate
CAS623-47-2
Synonyms(Ethoxycarbonyl)acetylene;  Carboethoxyacetylene;  Ethyl 2-Propynoate;  Ethyl Acetylenecarboxylate;  Ethyl Acetylenemonocarboxylate;  Ethyl Propiolate;  Ethyl Propynoate;  NSC 60551;  Propynoic Acid Ethyl Ester
Molecular FormulaC5H6O2
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C#C
InChIInChI=1S/C5H6O2/c1-3-5(6)7-4-2/h1H,4H2,2H3
InChIKeyFMVJYQGSRWVMQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Propiolate (CAS 623-47-2): A Terminal Acetylenic Ester Building Block for Cycloaddition and Conjugate Addition Chemistry


Ethyl propiolate (CAS 623-47-2) is a terminal acetylenic ester (C5H6O2, MW 98.10) characterized by an electron-deficient alkyne conjugated to an ethyl ester group. This molecular architecture renders it a potent electrophilic dipolarophile in [3+2] cycloaddition reactions and a reactive Michael acceptor for nucleophiles [1]. Its reactivity profile is distinct from other alkynoates and propiolic acid derivatives, as quantified in the evidence below.

Why Substituting Ethyl Propiolate with Methyl Propiolate or Propiolic Acid Can Compromise Reaction Outcome and Yield


Ethyl propiolate's specific combination of electrophilicity, steric profile, and physical properties creates a reactivity landscape that is not universally shared by its closest analogs. While methyl propiolate often behaves similarly, quantitative studies reveal distinct differences in reaction kinetics, regioselectivity, and product distribution in key transformations such as fullerene adduct formation, thiol-yne photopolymerization, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. Furthermore, propiolic acid introduces carboxylic acid functionality that alters solubility, catalyst compatibility, and reaction pathways compared to the ester [2]. These differential behaviors mandate that substitution in established synthetic protocols or analytical methods must be validated by the quantitative evidence presented herein.

Quantitative Evidence for Differential Performance of Ethyl Propiolate Relative to Comparators


Differential Fullerene Adduct Formation: Ethyl Propiolate Yields a Single Bismethanofullerene, Methyl Propiolate Forms Multiple Products

In the reaction with C60 in the presence of PPh3, ethyl propiolate yields a single bismethanofullerene adduct. In contrast, methyl propiolate, under identical conditions, produces a bismethanofullerene as well as an ethenofullerene (a [2+2] cycloadduct) and an unidentified insoluble material, demonstrating a distinct and less controlled reaction profile [1].

Fullerene Chemistry Cycloaddition Materials Science

Ethyl Propiolate Exhibits a ~59% Higher Activation Energy Barrier for CuAAC Click Reaction Compared to an Aryl Alkyne

In a microcalorimetric study of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl azide, ethyl propiolate demonstrated an activation energy (Ea) of 55.81 ± 0.74 kJ mol⁻¹, significantly higher than the 22.99 ± 0.13 kJ mol⁻¹ observed for 4-nitrophenylacetylene [1]. This quantitative difference highlights that ethyl propiolate's terminal acetylenic ester structure imposes a distinct kinetic barrier compared to aromatic alkynes.

Click Chemistry Bioconjugation Kinetics

Ethyl Propiolate Exhibits Dramatic Solvent-Dependent Reactivity: 7-9 pKa Units More Basic Amines Are Less Reactive in MeCN than in H2O

Kinetic studies of Michael-type additions of alicyclic secondary amines to ethyl propiolate reveal a pronounced solvent effect: amines are less reactive toward ethyl propiolate in acetonitrile (MeCN) than in water, despite being 7 to 9 pKa units more basic in the aprotic solvent [1]. This inverse correlation between basicity and nucleophilicity is a specific characteristic of ethyl propiolate's transition state in these solvents.

Reaction Kinetics Solvent Effects Michael Addition

Ethyl Propiolate Enables Regioselective Hydrosilylation Outcomes Distinct from Other Propiolate Esters

In hydrosilylation reactions with tris(trimethylsilyl)silane (2a), ethyl propiolate and methyl propiolate exhibit Lewis acid dependency and substituent dependency in regioselectivity. The reaction of methyl and ethyl propiolate esters with 2a without Lewis acid and in the presence of EtAlCl2 and Et2AlCl gave β-silicon-substituted Z-alkenes 3 selectively [1]. This demonstrates that while both esters share similar trends, the specific regioselectivity is finely tuned by the ester alkyl group and reaction conditions.

Hydrosilylation Organosilicon Chemistry Regioselectivity

Ethyl Propiolate's Thiol-Yne Reactivity Profile is Quantitatively Distinct from Aliphatic Alkynes

In radical, photoinitiated thiol-alkyne addition reactions, ethyl propiolate exhibits 'very small reaction rates' and no consecutive addition is observed, placing it at the extreme low-reactivity end of the alkyne spectrum, alongside methyl propargylamine. This contrasts sharply with aliphatic alkynes like 1-octyne, which show much higher rates and efficient consecutive additions [1].

Thiol-Yne Chemistry Photopolymerization Click Reactions

Ethyl Propiolate Enables a Simple and Convenient Peptide Coupling Protocol with Yields Comparable to Modern Coupling Reagents

Ethyl propiolate has been demonstrated as a simple and convenient peptide coupling reagent. It activates N-protected amino acids to form a moderately activated vinyl ester, whose aminolysis requires only a catalytic amount of sodium bisulfite, proceeding smoothly at room temperature . This contrasts with more complex and expensive coupling reagents, offering a cost-effective and operationally simple alternative.

Peptide Synthesis Coupling Reagents Green Chemistry

High-Value Application Scenarios for Ethyl Propiolate Based on Quantified Differential Performance


Fullerene Functionalization for Single-Product Synthesis

When researchers require a well-defined, single-adduct fullerene derivative, ethyl propiolate is the reagent of choice. The exclusive formation of bismethanofullerene 3, compared to the mixture obtained with methyl propiolate [1], directly translates to reduced purification efforts and higher isolated yields in materials science applications.

Controlled Aqueous-Phase Michael Additions

For synthetic steps involving amine nucleophiles where water is a desirable solvent (e.g., for bioconjugation or green chemistry protocols), ethyl propiolate's uniquely enhanced reactivity in water versus acetonitrile [1] can be exploited. This differential solvent effect allows for accelerated kinetics in aqueous media, a property not universally shared by other alkynoates.

Moderated Click Chemistry for Thermally Sensitive Conjugates

In bioconjugation scenarios where the exothermicity of standard CuAAC click reactions is a concern (e.g., with heat-labile biomolecules), ethyl propiolate's significantly higher activation energy barrier of 55.81 kJ mol⁻¹ [1] provides a built-in kinetic 'throttle', enabling more controlled and potentially less damaging ligation reactions compared to highly reactive aromatic alkynes.

Cost-Effective, Mild Peptide Bond Formation

For peptide chemists seeking a simple, low-cost alternative to conventional coupling reagents, ethyl propiolate offers a validated method that proceeds under mild conditions with catalytic sodium bisulfite [1]. This approach is particularly attractive for small-scale or educational synthesis where minimizing reagent cost and waste is prioritized.

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